molecular formula C10H11Cl2FN2 B1388025 2-(2,4-Dichloro-5-fluorophenyl)piperazine CAS No. 914348-92-8

2-(2,4-Dichloro-5-fluorophenyl)piperazine

Cat. No.: B1388025
CAS No.: 914348-92-8
M. Wt: 249.11 g/mol
InChI Key: UXYATDLPBMRWFA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)piperazine is a chemical compound with the molecular formula C10H11Cl2FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of dichloro and fluorophenyl groups in the compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)piperazine typically involves the reaction of 2,4-dichloro-5-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding N-oxide .

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)piperazine
  • 2-(2,4-Difluorophenyl)piperazine
  • 2-(2,4-Dichloro-5-methylphenyl)piperazine

Uniqueness

2-(2,4-Dichloro-5-fluorophenyl)piperazine is unique due to the presence of both dichloro and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and specificity in various applications .

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYATDLPBMRWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661685
Record name 2-(2,4-Dichloro-5-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-92-8
Record name 2-(2,4-Dichloro-5-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 2
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 3
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 4
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 5
2-(2,4-Dichloro-5-fluorophenyl)piperazine
Reactant of Route 6
2-(2,4-Dichloro-5-fluorophenyl)piperazine

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